molecular formula C19H21BrN4O2S B13839550 tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B13839550
M. Wt: 449.4 g/mol
InChI Key: QFQNOBVPRNZGQI-UHFFFAOYSA-N
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Description

tert-Butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate: is a complex organic compound that features a unique combination of pyrrolo[2,3-b]pyridine, thiazole, and pyrrolidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrrolo[2,3-b]pyridine and thiazole rings, followed by their functionalization and coupling.

  • Preparation of Pyrrolo[2,3-b]pyridine Core:

    • The pyrrolo[2,3-b]pyridine core can be synthesized through a series of reactions starting from commercially available starting materials. For example, the bromination of pyridine followed by cyclization can yield the desired pyrrolo[2,3-b]pyridine structure.
  • Formation of Thiazole Ring:

    • The thiazole ring can be formed through the reaction of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
  • Coupling Reactions:

    • The final coupling of the pyrrolo[2,3-b]pyridine and thiazole moieties with the pyrrolidine carboxylate can be achieved using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine and thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction:

    • Reduction reactions can be performed on the bromine substituent or other reducible functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution:

    • Nucleophilic substitution reactions can occur at the bromine site, allowing for the introduction of various substituents using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry:

  • The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Biology:

  • It is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators, for studying biological pathways and mechanisms.

Medicine:

  • The compound has potential applications in drug discovery and development, particularly in the design of novel therapeutic agents for treating various diseases, including cancer and infectious diseases.

Industry:

  • It can be utilized in the production of specialty chemicals and materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness:

  • The uniqueness of tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C19H21BrN4O2S

Molecular Weight

449.4 g/mol

IUPAC Name

tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H21BrN4O2S/c1-19(2,3)26-18(25)24-6-4-5-15(24)17-23-14(10-27-17)13-9-22-16-12(13)7-11(20)8-21-16/h7-10,15H,4-6H2,1-3H3,(H,21,22)

InChI Key

QFQNOBVPRNZGQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C3=CNC4=C3C=C(C=N4)Br

Origin of Product

United States

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